THR-|A agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
THR-|A agonist 1 is a synthetic compound designed to selectively activate thyroid hormone receptor beta (THR-β). This receptor plays a crucial role in regulating metabolic processes, including cholesterol and lipid metabolism. This compound has shown promise in treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and hypercholesterolemia .
準備方法
The synthesis of THR-|A agonist 1 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Functional group modifications: Introduction of functional groups that enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
化学反応の分析
THR-|A agonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
THR-|A agonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationships of THR-β agonists.
Biology: Researchers use it to investigate the role of THR-β in cellular metabolism and gene expression.
作用機序
THR-|A agonist 1 exerts its effects by selectively binding to and activating THR-β. This activation leads to the modulation of gene expression involved in lipid and cholesterol metabolism. The compound increases the expression of genes such as carnitine palmitoyltransferase 1, which enhances mitochondrial fatty acid oxidation and reduces liver fat content .
類似化合物との比較
THR-|A agonist 1 is compared with other THR-β agonists such as:
Sobetirome (GC-1): Known for its lipid-lowering effects but with different potency and selectivity profiles.
Resmetirom (MGL-3196): Another potent THR-β agonist with a focus on treating NASH.
VK2809: A liver-targeted THR-β agonist with promising results in reducing liver fat and cholesterol levels
This compound is unique due to its specific structural modifications that enhance its selectivity for THR-β over other thyroid hormone receptors, potentially reducing side effects associated with non-selective activation .
特性
分子式 |
C17H14Cl2FN5O4 |
---|---|
分子量 |
442.2 g/mol |
IUPAC名 |
2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-6-(fluoromethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14Cl2FN5O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,6H2,1-2H3,(H,23,26)(H,21,27,28) |
InChIキー |
GJJDEZUDUGNRKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。